molecular formula C6H4NNaO4 B13196708 Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13196708
M. Wt: 177.09 g/mol
InChI Key: IKVLZZSQZAMFSB-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄NNaO₄ and a molecular weight of 177.09 g/mol . This compound is a derivative of pyridine, a six-membered heterocyclic compound containing nitrogen. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically involves terminal alkynes, isocyanates, and malonates. Copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of t-BuOLi to form dihydropyridine-3-carboxylates . This method is advantageous due to its broad scope and the ability to create three covalent bonds in one pot.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route involving copper acetylides and malonates can be scaled up for industrial applications, given the simplicity and efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is dihydropyridine-3-carboxylate derivatives, which can be further modified for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its ability to form stable complexes with metals and its potential as a metallo β-lactamase inhibitor make it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C6H4NNaO4

Molecular Weight

177.09 g/mol

IUPAC Name

sodium;2-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO4.Na/c8-4-2-1-3(6(10)11)5(9)7-4;/h1-2H,(H,10,11)(H2,7,8,9);/q;+1/p-1

InChI Key

IKVLZZSQZAMFSB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)[O-])O.[Na+]

Origin of Product

United States

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